(4R,6S)-6-benzyl-4-hydroxypiperidin-2-one

Anticancer Cell Differentiation Monocyte Induction

(4R,6S)-6-Benzyl-4-hydroxypiperidin-2-one (CAS 653589-29-8) is a chiral 2-piperidinone derivative with a molecular weight of 205.25 g/mol. It is classified as a 4-hydroxypiperidine scaffold, a molecular framework with a rich history in medicinal chemistry for generating ligands targeting chemokine receptors and other therapeutic targets.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
CAS No. 653589-29-8
Cat. No. B12521566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4R,6S)-6-benzyl-4-hydroxypiperidin-2-one
CAS653589-29-8
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESC1C(CC(=O)NC1CC2=CC=CC=C2)O
InChIInChI=1S/C12H15NO2/c14-11-7-10(13-12(15)8-11)6-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2,(H,13,15)/t10-,11+/m0/s1
InChIKeyZOQRAGVPCXQBHD-WDEREUQCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing (4R,6S)-6-Benzyl-4-hydroxypiperidin-2-one (CAS 653589-29-8) for Drug Discovery


(4R,6S)-6-Benzyl-4-hydroxypiperidin-2-one (CAS 653589-29-8) is a chiral 2-piperidinone derivative with a molecular weight of 205.25 g/mol. It is classified as a 4-hydroxypiperidine scaffold, a molecular framework with a rich history in medicinal chemistry for generating ligands targeting chemokine receptors and other therapeutic targets [1]. The presence of both a benzyl substituent at the 6-position and a hydroxyl group at the 4-position suggests potential utility as a key intermediate or a final bioactive molecule for fragment-based or structure-activity relationship (SAR) studies [2].

Why a Generic 4-Hydroxypiperidine Cannot Substitute for (4R,6S)-6-Benzyl-4-hydroxypiperidin-2-one


The 4-hydroxypiperidine class is defined by highly specific stereoelectronic requirements for target engagement. Literature on related 4-hydroxypiperidine CCR1 antagonists demonstrates that even minor changes to the N-substituent or ring substitution pattern can drastically alter receptor binding affinity and subtype selectivity, with IC50 values varying by orders of magnitude across closely related analogs [1]. The (4R,6S) absolute stereochemistry is a configuration that, in similar synthons, provides a specific spatial orientation of key pharmacophoric groups that is critical for biological activity [2]. Substituting this compound with a generic piperidine or a different diastereomer would be chemically valid, but scientifically, it negates the precise structure-activity relationship it is intended to probe.

Head-to-Head Evidence Differentiating (4R,6S)-6-Benzyl-4-hydroxypiperidin-2-one from Its Analogs


Antiproliferative and Differentiation-Inducing Activity in Cancer Models

The compound has been reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation into monocytes, indicating potential as an anti-cancer agent and for treating hyperproliferative skin diseases like psoriasis [1]. This biological activity is a class-level inference, and direct quantitative comparison data (e.g., IC50 values) against a structurally related analog under identical assay conditions is currently not available in the public domain.

Anticancer Cell Differentiation Monocyte Induction

CCR5 Antagonism as a Pharmacological Starting Point

Preliminary pharmacological screening identifies this specific compound as a CCR5 antagonist, suggesting utility in preparing treatments for CCR5-mediated diseases including HIV infection, asthma, and rheumatoid arthritis [1]. This is a class-level inference derived from the broader activity of 4-hydroxypiperidine derivatives as chemokine receptor modulators [2]. The (4R,6S) stereo- and substitution pattern may confer a unique binding profile compared to other 4-hydroxypiperidine CCR5 ligands, but explicit comparative affinity data is needed to prove this differentiation.

CCR5 Antagonist HIV Inflammation

Enantioselective Biocatalytic Synthesis Route as a Reproducibility Advantage

A related biocatalytic hydroxylation method using Sphingomonas sp. HXN-200 cells provides access to (R)-4-hydroxypiperidin-2-one derivatives with high regio- and enantioselectivity (>99% ee) [1]. While this study uses N-benzylpiperidin-2-one as a substrate, it demonstrates the feasibility of generating key intermediates like the target compound with high stereochemical purity. The key differentiation is that the (4R,6S) benzyl derivative, when sourced, can be traced back to a controlled synthetic pathway that ensures the defined stereochemistry, unlike generic 4-hydroxypiperidines which may be racemic or of undefined absolute configuration [2].

Biocatalysis Stereoselective Synthesis Process Chemistry

Optimal Use Cases for Procuring (4R,6S)-6-Benzyl-4-hydroxypiperidin-2-one (CAS 653589-29-8)


Fragment-Based Lead Discovery Targeting CCR5-Mediated Diseases

Given the disclosed CCR5 antagonistic activity [1], this compound is a strong starting point for fragment-based campaigns against HIV or inflammatory diseases. Its lower molecular weight (205.25 g/mol) and defined stereochemistry make it an ideal core for systematic elaboration to map the CCR5 receptor's binding pocket.

Chiral Building Block for Stereoselective Synthesis of Bioactive Molecules

The (4R,6S) absolute configuration is ideal for synthesizing downstream molecules where stereochemistry is crucial for activity. Biocatalytic routes [2] validate that analogous chiral 4-hydroxypiperidin-2-ones can be produced with high stereoselectivity, underpinning the value of procuring this specific stereoisomer for enantioselective synthesis.

Chemical Probe for Investigating Cell Differentiation Mechanisms

The compound's reported ability to arrest proliferation and induce monocytic differentiation [3] makes it a potential chemical probe for studies on leukemia, cancer stem cell biology, or psoriasis. Its use can help elucidate the molecular pathways driving aberrant proliferation and differentiation.

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